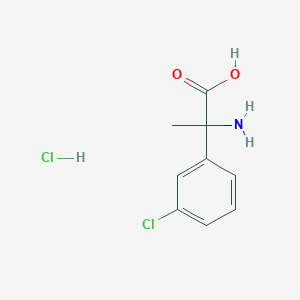
2-(Azocan-1-yl)-2-phenylacetic acid hydrochloride
Description
The compound "2-(Azocan-1-yl)-2-phenylacetic acid hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and synthesis methods that could be relevant to the analysis of similar azido and phenylacetic acid derivatives. For instance, the synthesis of azido precursors to modified amino acids and non-steroidal anti-inflammatory drug (NSAID) analogues, as well as the production of phenylacetic acid by a bacterial species, are topics covered in the papers .
Synthesis Analysis
The synthesis of azido precursors is a key theme in the papers. Paper describes an efficient synthesis of an azido precursor to a modified amino acid, which is achieved through a highly stereoselective organocatalytic α-chlorination-reduction protocol. This method could potentially be adapted for the synthesis of "2-(Azocan-1-yl)-2-phenylacetic acid hydrochloride" by modifying the substrate and reaction conditions to fit the azocan-1-yl moiety. Similarly, paper details the synthesis of an azido-substituted NSAID analogue, which suggests that azido groups can be incorporated into complex organic molecules, possibly including the target compound.
Molecular Structure Analysis
While the molecular structure of "2-(Azocan-1-yl)-2-phenylacetic acid hydrochloride" is not directly analyzed in the papers, the structure-related discussions in paper about radioiodinated derivatives of a phenylacetate could provide insights into the structural aspects of phenylacetic acid derivatives. The stereochemistry and functional group placement are crucial for the biological activity and binding properties of such compounds.
Chemical Reactions Analysis
The papers do not provide specific reactions for "2-(Azocan-1-yl)-2-phenylacetic acid hydrochloride," but they do offer a glimpse into the types of chemical reactions that similar compounds undergo. For example, the azido group in the NSAID analogue mentioned in paper has potential for photoaffinity labeling, which could be a reaction of interest for the azocan-1-yl derivative as well. The synthesis methods described in papers and involve chlorination, reduction, and azide introduction, which are all relevant to the synthesis and subsequent reactions of azido-containing compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of "2-(Azocan-1-yl)-2-phenylacetic acid hydrochloride" are not discussed in the papers. However, the properties of phenylacetic acid produced by Azospirillum brasilense, as mentioned in paper , could provide some context. The bacterial synthesis of phenylacetic acid suggests that the compound is biologically active and could have implications for the physical properties of related compounds. The radioiodinated phenylacetate derivatives in paper also highlight the importance of isotopic labeling, which could affect the physical properties such as radioactivity and stability of the compound.
properties
IUPAC Name |
2-(azocan-1-yl)-2-phenylacetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c17-15(18)14(13-9-5-4-6-10-13)16-11-7-2-1-3-8-12-16;/h4-6,9-10,14H,1-3,7-8,11-12H2,(H,17,18);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKWCPKGJHLVJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(C2=CC=CC=C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azocan-1-yl)-2-phenylacetic acid hydrochloride | |
CAS RN |
1956306-28-7 | |
| Record name | 1(2H)-Azocineacetic acid, hexahydro-α-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1956306-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![7-Bromo-5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B3028300.png)

